1-Chloropropyl pivalate

CAS No.:

Cat. No.: VC14021074

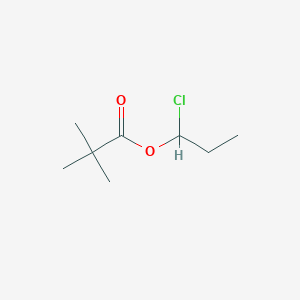

Molecular Formula: C8H15ClO2

Molecular Weight: 178.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClO2 |

|---|---|

| Molecular Weight | 178.65 g/mol |

| IUPAC Name | 1-chloropropyl 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3 |

| Standard InChI Key | WIJWVHYBDNGHCZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(OC(=O)C(C)(C)C)Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 1-chloropropyl pivalate is inferred as , comprising a pivalate group () linked to a 1-chloropropyl chain (). This structure combines the steric bulk of the pivalate moiety with the reactivity of the terminal chlorine atom, making it suitable for nucleophilic substitution reactions .

Comparative Structural Analysis

Structurally, 1-chloropropyl pivalate shares similarities with chloromethyl pivalate (), where the chloromethyl group () is replaced by a longer chloropropyl chain. This elongation increases molecular weight (150.6 g/mol for chloromethyl pivalate vs. ~164.6 g/mol for 1-chloropropyl pivalate) and alters solubility profiles .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Chloromethyl pivalate | 150.6 | Pivalate, Chloromethyl | |

| 1-Chloropropyl pivalate (inferred) | 164.6 | Pivalate, 1-Chloropropyl | |

| Pivalic acid | 102.1 | Carboxylic acid |

The tert-butyl group in the pivalate moiety enhances steric hindrance, potentially slowing hydrolysis compared to less bulky esters .

Synthesis Pathways

Reaction of Pivaloyl Chloride with 1-Chloropropanol

A plausible synthesis route involves the esterification of pivaloyl chloride () with 1-chloropropanol () in the presence of a base (e.g., pyridine) to neutralize HCl byproducts :

This method mirrors the synthesis of chloromethyl pivalate, where pivaloyl chloride reacts with formaldehyde derivatives .

Continuous Flow Synthesis

Industrial-scale production may adapt continuous processes used for pivaloyl chloride. For example, Elf Atochem’s patented method involves reacting pivalic acid with trichloromethylated aromatics under reduced pressure . Adapting this for 1-chloropropyl pivalate would require substituting reactants and optimizing temperature (60–180°C) and catalyst systems .

Physicochemical Properties

Boiling Point and Solubility

Based on chloromethyl pivalate’s properties (), 1-chloropropyl pivalate likely has a higher boiling point (~170–180°C) due to increased molecular weight . Its solubility profile should favor organic solvents (e.g., chloroform, ethyl acetate) over water, similar to chloromethyl pivalate .

Spectroscopic Characteristics

1H NMR (Hypothesized):

-

Tert-butyl protons: 1.24 ppm (singlet, 9H)

-

Chloropropyl chain: 3.60 ppm (triplet, 2H, ), 1.80–1.50 ppm (multiplet, 4H, )

Mass Spectrometry:

A molecular ion peak at 164.6 () with fragmentation patterns reflecting loss of ( 129.6) and groups .

Applications in Organic Synthesis

Acylating Agent

Like chloromethyl pivalate, 1-chloropropyl pivalate may act as an acylating reagent in pharmaceutical synthesis. For example, chloromethyl pivalate is used to prepare prodrugs (e.g., sulbactam pivoxil) by reacting with nucleophiles . The chloropropyl variant could offer enhanced lipophilicity for drug delivery systems.

Polymer Chemistry

Pivalate esters are precursors in radical polymerization initiators (e.g., tert-butyl perpivalate) . The chloropropyl group in 1-chloropropyl pivalate might facilitate cross-linking in polymer networks via nucleophilic displacement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume